N-(4-fluorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-11-3-5-12(6-4-11)18-15(21)10-20-16(22)8-7-13(19-20)14-2-1-9-23-14/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBKSYNSMCSSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Modified Aromatic Substituents
Table 1: Key Structural Analogs and Their Features
Notes:
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- LogP values estimated using fragment-based methods. The target compound’s lower LogP compared to AMC3 may reflect reduced lipophilicity due to the fluorine atom .
- High melting points in hydrazide derivatives (e.g., ) correlate with crystalline stability, whereas acetamides may exhibit lower melting points .
Key Challenges :
- Regioselectivity in pyridazinone substitution.
- Purification of polar intermediates (e.g., sodium salts in ).
Q & A
Basic: What are the optimal synthetic routes for N-(4-fluorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core and subsequent functionalization. Key steps include:
- Pyridazinone Formation: Cyclocondensation of thiophene-2-carboxylic acid derivatives with hydrazine hydrate under reflux conditions (ethanol, 80°C, 6–8 hours) to yield the pyridazinone scaffold .
- Acetamide Coupling: Reacting the pyridazinone intermediate with 4-fluorophenylacetic acid derivatives using coupling agents like EDC/HOBt in DMF at room temperature for 12 hours .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters: Temperature control during cyclocondensation and stoichiometric precision in coupling steps are essential to avoid side products like over-alkylated analogs .
Advanced: How can computational methods predict the reactivity of the thiophene-pyridazinone core?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying nucleophilic (C-4 of pyridazinone) and electrophilic (C-2 of thiophene) sites. Molecular docking (AutoDock Vina) into target enzymes (e.g., cyclooxygenase-2) reveals binding modes, highlighting the thiophene’s π-π stacking potential and the fluorophenyl group’s hydrophobic interactions . Key Insight: Fluorine’s electron-withdrawing effect increases the pyridazinone’s electrophilicity, favoring nucleophilic attacks at the acetamide carbonyl .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR: H and C NMR (DMSO-d) confirm regiochemistry:
- HRMS: ESI-HRMS (positive mode) validates the molecular ion [M+H] at m/z 358.0921 (calculated: 358.0918).
- IR: Stretching bands at 1670 cm (C=O) and 1240 cm (C-F) .
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line selection, incubation time). To reconcile discrepancies:
- Orthogonal Assays: Validate anti-inflammatory activity using both COX-2 inhibition (ELISA) and NF-κB reporter assays .
- Dose-Response Curves: Compare IC values across multiple concentrations (1–100 µM) to rule out false negatives from suboptimal dosing .
- Meta-Analysis: Pool data from >3 independent studies using random-effects models to quantify heterogeneity (I statistic) .
Advanced: How does fluorophenyl substitution affect the compound’s pharmacokinetic properties?
Methodological Answer:
The 4-fluorophenyl group enhances metabolic stability by:
- Reducing CYP450 Metabolism: Fluorine’s electronegativity decreases oxidation at the phenyl ring (in vitro microsomal assays show t = 4.2 h vs. 1.8 h for non-fluorinated analogs) .
- Improving LogP: LogP = 2.8 (vs. 3.5 for chloro analogs), balancing solubility and membrane permeability (Caco-2 assay P = 8.7 × 10 cm/s) .
Basic: What are common side reactions during synthesis and how to mitigate them?
Methodological Answer:
- Over-Alkylation: Occurs during pyridazinone formation if excess alkylating agent is used. Mitigation: Use 1.1 eq. of bromoacetamide and monitor via TLC (hexane:ethyl acetate 3:1) .
- Hydrolysis of Acetamide: Acidic/basic conditions cleave the amide bond. Mitigation: Maintain neutral pH during coupling and avoid prolonged stirring .
Advanced: How to design SAR studies focusing on the pyridazinone moiety?
Methodological Answer:
- Core Modifications: Substitute pyridazinone with phthalazinone or triazinone to assess ring size impact on target binding .
- Substituent Screening: Introduce electron-withdrawing groups (NO, CN) at C-3 to evaluate effects on COX-2 inhibition (IC reduced from 12 µM to 5 µM with -NO) .
- 3D-QSAR: Use CoMFA to correlate steric/electrostatic fields with activity (q > 0.6 indicates predictive validity) .
Basic: What crystallographic methods determine the compound’s 3D structure?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Grow crystals via slow evaporation (ethanol/chloroform). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018 .
- Key Metrics:
Advanced: How to address solubility issues in biological assays?
Methodological Answer:
- Co-Solvents: Use 5% DMSO in PBS (v/v) to maintain solubility without cytotoxicity (validate via MTT assay) .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size = 150 nm, PDI < 0.1) to enhance aqueous dispersion (solubility increased 8-fold) .
Advanced: What in silico approaches prioritize derivatives for synthesis?
Methodological Answer:
- Virtual Screening: Dock 10,000 analogs into the COX-2 active site (Glide SP), retaining top 5% with docking scores < -8.0 kcal/mol .
- ADMET Prediction: Use SwissADME to exclude compounds with poor bioavailability (QED < 0.5) or high hepatotoxicity (ProTox-II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
